1-(Methylsulfonyl)piperazine hydrochloride

Description

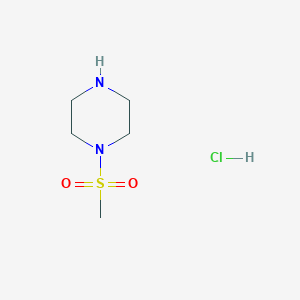

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIYRLXMLHRLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161357-89-7 | |

| Record name | 1-methanesulfonylpiperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

This technical guide provides a comprehensive overview of the core basic properties of 1-(Methylsulfonyl)piperazine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-(Methylsulfonyl)piperazine and its hydrochloride salt are versatile compounds with applications in various scientific fields, notably in pharmaceutical research. The sulfonyl group is known to enhance solubility and stability, making it a valuable moiety in drug design.[1][2]

Below is a summary of the key quantitative data for both 1-(Methylsulfonyl)piperazine and its hydrochloride salt.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)piperazine

| Property | Value | Source |

| Molecular Formula | C5H12N2O2S | [3][4][5] |

| Molecular Weight | 164.23 g/mol | [3][6][7][8] |

| Melting Point | 99 °C | [4][9] |

| Boiling Point | 280.6 ± 50.0 °C at 760 mmHg | [4][9] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| pKa | 7.78 ± 0.10 (Predicted) | [9] |

| Water Solubility | Slightly soluble | [5][9] |

| Appearance | White to Almost white solid/powder | [1][9] |

| Storage Conditions | 0-8 °C, under inert gas (nitrogen or Argon) | [1][2][9] |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13ClN2O2S | [10] |

| Molecular Weight | 200.69 g/mol | [1][2][10] |

| CAS Number | 55276-43-2 | [1][2][11] |

| Appearance | White powder | [1][2] |

| Purity | ≥ 95% (NMR) | [1][2] |

Applications in Research and Development

This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its favorable pharmacokinetic properties and chemical stability make it a valuable component in drug discovery.[1][2]

Key application areas include:

-

Pharmaceutical Development : It is a key intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][2]

-

Neuropharmacology Research : The compound is used in studies investigating the effects of piperazine derivatives on neurotransmitter systems.[1]

-

Anti-inflammatory Agent Research : It has been explored for the development of novel anti-inflammatory agents.[2]

-

Analytical Chemistry : It is employed as a standard in analytical methods for the accurate measurement of piperazine-related substances.[1]

-

Material Science : Its unique chemical properties are leveraged in the development of new polymers and materials.[1][2]

-

Agricultural Chemistry : It is used in the formulation of agrochemicals to improve the efficacy of pest control agents.[1]

Synthesis and Experimental Protocols

A general one-pot, one-step synthetic procedure for monosubstituted piperazine derivatives has been described, which is applicable for producing compounds like 1-(Methylsulfonyl)piperazine.[12] This method is noted for its high yields, purity, and cost-effectiveness.[12]

General Experimental Protocol for Synthesis:

-

Preparation of Piperazine-1-ium Cation : An active piperazine-1-ium cation solution is prepared in situ. This can be achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution may be heated to ensure complete dissolution.[12]

-

Reaction with Sulfonyl Chloride : The desired sulfonyl chloride (in this case, methanesulfonyl chloride) is then added to the reaction mixture.

-

Work-up : After the reaction is complete, the mixture is cooled, which may cause the precipitation of piperazine dihydrochloride. This precipitate is filtered out.[12]

-

Purification : The solvent is evaporated from the filtrate, and the resulting residue is recrystallized from a suitable solvent like isopropyl alcohol, often with the addition of charcoal for decolorization. The final pure product is then washed (e.g., with cold acetone) and dried.[12]

This general procedure can be adapted for both classic flask synthesis and microwave-assisted batch experiments.[12]

Mechanism of Action of the Piperazine Moiety

While specific mechanistic studies for this compound were not found, the parent piperazine structure has a well-established mechanism of action as an anthelmintic agent. It primarily targets the neuromuscular system of parasitic worms.[13]

Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist.[13] This action enhances the influx of chloride ions into the muscle cells of the parasite, leading to hyperpolarization.[13] The resulting effect is muscle relaxation and flaccid paralysis of the worm, which then loses its grip on the intestinal wall and is expelled from the host's body through natural peristalsis.[13]

Safety and Handling

1-(Methylsulfonyl)piperazine is classified as an irritant. The following GHS hazard statements apply:

Precautionary Measures and Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[14]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.[14]

-

Store in a well-ventilated place and keep the container tightly closed.[14][15]

In case of exposure, follow standard first-aid measures and seek medical attention. For instance, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[14][15] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 1-(Methylsulfonyl)piperazine, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-(Methylsulfonyl)piperazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-(Methylsulfonyl)piperazine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 10. This compound [chemicalbook.com]

- 11. aecochem.lookchem.com [aecochem.lookchem.com]

- 12. mdpi.com [mdpi.com]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

CAS Number: 55276-43-2

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperazine hydrochloride, a versatile compound utilized primarily in pharmaceutical and chemical research.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, applications, synthesis, and safety protocols.

Physicochemical Properties

This compound is a white powder that serves as a crucial building block in the synthesis of biologically active molecules.[1][2] Its sulfonyl group is noted for enhancing the solubility and stability of resulting compounds, making it a valuable intermediate in drug formulation.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55276-43-2 | [1][3] |

| Molecular Formula | C₅H₁₂N₂O₂S·HCl | [1] |

| Molecular Weight | 200.69 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥ 95% (NMR) | [1][2] |

| Melting Point | 99°C (for free base) | [4] |

| Boiling Point | 280.6 ± 50.0 °C at 760 mmHg (for free base) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (for free base) | [4] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place.[1][2][5] | |

| Solubility | Slightly soluble in water.[6] |

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with notable applications in several fields of research.[1]

-

Pharmaceutical Development: It is a fundamental building block for creating more complex, biologically active molecules.[1][2] Its favorable pharmacokinetic properties make it an asset in drug discovery.[1][2]

-

Neuropharmacology: Researchers have utilized this compound in the development of novel therapeutic agents for neurological disorders.[1][2] It is used in studies focused on the effects of piperazine derivatives on neurotransmitter systems.[1]

-

Anti-inflammatory Research: It has been explored as a potential agent in the creation of new anti-inflammatory drugs.[1][2]

-

Analytical Chemistry: The compound can be employed as a standard in analytical methods to ensure accuracy when measuring piperazine-related substances.[1]

-

Material Science and Agrochemicals: It is also explored for its potential in developing new polymers and in the formulation of agrochemicals, where it can enhance the efficacy of pest control agents.[1][2]

Synthesis and Purification Protocol

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine and its Hydrochloride Salt

Objective: To synthesize 1-(Methylsulfonyl)piperazine from piperazine and methanesulfonyl chloride, followed by purification and conversion to its hydrochloride salt.

Materials:

-

Piperazine

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Brine solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2 equivalents) in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

-

Addition of Reagent: Slowly add a solution of methanesulfonyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Methylsulfonyl)piperazine (free base).

-

-

Purification (Free Base): The crude product can be purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl (1.1 equivalents) in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Caption: Proposed workflow for the synthesis of 1-(Methylsulfonyl)piperazine HCl.

Role in Drug Development

As a key intermediate, this compound plays a role in the early stages of the drug development pipeline. Its structure can be modified to create a library of new chemical entities (NCEs) that are then screened for biological activity.

Caption: Role of intermediates like CAS 55276-43-2 in the drug development pipeline.

Spectroscopic Analysis

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not consistently available across public databases. For research and quality control purposes, it is essential to acquire this data experimentally on synthesized or purchased batches.

-

¹H NMR: Expected signals would include a singlet for the methyl (CH₃) group protons and two multiplets corresponding to the protons on the piperazine ring.

-

¹³C NMR: Expected signals would include a carbon from the methyl group and two distinct carbons from the piperazine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (164.23 g/mol ).[3]

Safety and Handling

This chemical is considered hazardous and requires careful handling in a laboratory setting.[5] All operations should be performed in a well-ventilated area or under a chemical fume hood.[7][8]

| Hazard Information | Precautionary Measures |

| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[3][5] |

| Signal Word | Warning[3][5] |

| Hazard Statements | H315: Causes skin irritation.[3][9] H319: Causes serious eye irritation.[3][9] H335: May cause respiratory irritation.[3][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[5][7] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash face, hands, and any exposed skin thoroughly after handling.[5] Use only outdoors or in a well-ventilated area.[5] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| First Aid (Inhalation) | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[5] Recommended storage temperature is 0-8 °C.[1][2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[5] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 1-(Methylsulfonyl)piperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of this compound, offering valuable insights for its application in drug discovery and development. The piperazine ring, a common scaffold in medicinal chemistry, offers a flexible yet constrained framework, while the methylsulfonyl group can enhance polarity and act as a hydrogen bond acceptor, contributing to improved pharmacokinetic profiles.[1]

Molecular Structure and Properties

This compound is the hydrochloride salt of the N-monosubstituted piperazine derivative, 1-(methylsulfonyl)piperazine. The presence of the sulfonyl group significantly impacts the electron distribution and basicity of the piperazine nitrogens.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methylsulfonyl)piperazine and its hydrochloride salt is presented in Table 1. While experimental data for the hydrochloride salt is limited, predicted values and data for the free base provide useful estimates. The hydrochloride salt is expected to exhibit higher water solubility compared to the free base.[2]

| Property | Value | Source |

| IUPAC Name | 1-(methylsulfonyl)piperazine;hydrochloride | |

| Molecular Formula | C₅H₁₃ClN₂O₂S | |

| Molecular Weight | 200.69 g/mol | [3] |

| Appearance | White to almost white solid/powder | [4] |

| Melting Point (free base) | 99 °C | [4] |

| Boiling Point (free base) | 280.6 ± 50.0 °C (Predicted) | [4] |

| pKa (free base) | 7.78 ± 0.10 (Predicted) | |

| Solubility (free base) | Slightly soluble in water | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from piperazine. The first step involves the selective N-monosulfonylation of piperazine with methanesulfonyl chloride, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine

This procedure is adapted from general methods for the monosubstitution of piperazine.[6]

Materials:

-

Piperazine

-

Methanesulfonyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution.

-

Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Formation of this compound

This protocol is a general method for the preparation of amine hydrochloride salts.[7]

Procedure:

-

Dissolve the purified 1-(methylsulfonyl)piperazine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether (e.g., 1 M solution) to the stirred solution of the free base until precipitation is complete.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural confirmation of this compound.

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group. The piperazine ring protons will appear as two distinct multiplets, corresponding to the protons adjacent to the sulfonamide nitrogen and the protonated amine nitrogen. The integration of these signals should correspond to a 3:4:4 ratio. The chemical shifts will be influenced by the solvent and the protonation state.[8][9]

-

13C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and two signals for the non-equivalent carbons of the piperazine ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound include:

-

N-H stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H⁺ stretching in the hydrochloride salt.

-

S=O stretches: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.[11][12]

-

C-N and C-H stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺. The fragmentation pattern will likely involve cleavage of the piperazine ring and the loss of the sulfonyl group. Common fragments for piperazine derivatives include ions at m/z 70 and m/z 56.[13]

Applications in Drug Development

The 1-(methylsulfonyl)piperazine moiety is a valuable pharmacophore in drug design due to its ability to modulate pharmacokinetic properties. The methylsulfonyl group can improve aqueous solubility and metabolic stability, which are crucial for oral bioavailability.[1] Furthermore, the piperazine ring can be further functionalized to interact with specific biological targets.

This moiety is found in a number of drug candidates targeting a range of therapeutic areas, including central nervous system disorders and oncology.[3] For instance, its incorporation into molecules can lead to improved brain penetration or enhanced binding to target proteins.

Signaling Pathways and Experimental Workflows

The synthesis and application of this compound can be visualized through logical diagrams.

Caption: Synthesis workflow for this compound.

Caption: Role of the moiety in the drug discovery process.

Conclusion

This compound is a key intermediate for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining the versatile piperazine scaffold with the modulating properties of the methylsulfonyl group, make it an attractive component for lead optimization in drug discovery. A thorough understanding of its synthesis, properties, and spectral characteristics is essential for its effective utilization in the development of new and improved pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. scienceopen.com [scienceopen.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Methylsulfonyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] The inclusion of the methylsulfonyl group can enhance the solubility and stability of molecules, making this compound a valuable building block in medicinal chemistry.[1] This document details the primary synthetic pathways, experimental protocols, and relevant chemical data.

Synthesis Pathways

The synthesis of this compound is primarily achieved through two common pathways:

-

Pathway A: Direct Sulfonylation of Piperazine. This is the most straightforward approach, involving the direct reaction of piperazine with methanesulfonyl chloride. To avoid the formation of the di-substituted byproduct, 1,4-bis(methylsulfonyl)piperazine, an excess of piperazine is often used, or a mono-protected piperazine derivative is employed.

-

Pathway B: Synthesis via a Protected Intermediate. This method involves using a piperazine molecule where one of the nitrogen atoms is protected by a group such as tert-butyloxycarbonyl (Boc). The unprotected nitrogen is then reacted with methanesulfonyl chloride, followed by the removal of the protecting group to yield the desired product.[2]

This guide will focus on a detailed protocol for Pathway A, as it represents a more direct and efficient route, and will also provide a protocol for Pathway B.

Experimental Protocols

This protocol is adapted from procedures for analogous sulfonamide formations.[3]

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine (Free Base)

-

Materials and Reagents:

-

Piperazine (anhydrous)

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve a molar excess of piperazine (e.g., 4 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1 equivalent) in DCM to the stirred piperazine solution via a dropping funnel.

-

Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and neutralize the HCl generated during the reaction.[3]

-

Allow the reaction to stir at room temperature for several hours (e.g., 4-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Methylsulfonyl)piperazine.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Formation of this compound

-

Materials and Reagents:

-

1-(Methylsulfonyl)piperazine (from Step 1)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or concentrated HCl in a suitable solvent like isopropanol)

-

Diethyl ether or other suitable non-polar solvent for precipitation.

-

-

Procedure:

-

Dissolve the purified 1-(Methylsulfonyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

-

Slowly add a solution of hydrochloric acid (1.1 equivalents) while stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

-

Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white powder.[1]

-

This protocol is based on a documented synthesis providing a high yield.[2]

Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

-

Procedure: This step involves the reaction of N-Boc-piperazine with methanesulfonyl chloride in the presence of a base, similar to Pathway A, Step 1.

Step 2: Deprotection to form 1-(Methylsulfonyl)piperazine

-

Materials and Reagents:

-

tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

A mixture of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) and trifluoroacetic acid (0.86 g, 7.58 mmol) in dichloromethane (10 mL) is stirred for 2 hours at room temperature.[2]

-

After the reaction is complete, the mixture is concentrated under reduced pressure to afford 1-(Methylsulfonyl)piperazine.[2] This product can then be converted to its hydrochloride salt as described in Pathway A, Step 2.

-

Data Presentation

| Parameter | Pathway A (Direct) | Pathway B (via Boc-Protected Intermediate) | Reference |

| Starting Materials | Piperazine, Methanesulfonyl chloride | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, TFA | [2][3] |

| Key Reagents | Triethylamine, Dichloromethane | Dichloromethane | [2][3] |

| Reaction Time | ~4-6 hours | 2 hours | [2] |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | [2] |

| Reported Yield | ~93% (for an analogous reaction) | 80.52% (for deprotection step) | [2][3] |

| Purity | >95% (typical after purification) | High (product used directly) | [1] |

| Property | 1-(Methylsulfonyl)piperazine (Free Base) | This compound | Reference |

| CAS Number | 55276-43-2 | 55276-43-2 (as hydrochloride) | [1][4] |

| Molecular Formula | C₅H₁₂N₂O₂S | C₅H₁₂N₂O₂S·HCl | [1][4] |

| Molecular Weight | 164.23 g/mol | 200.69 g/mol | [1][4] |

| Appearance | White to Almost white Solid | White powder | [1] |

| Purity | ≥ 97% | ≥ 95% (NMR) | [1][5] |

| Storage Conditions | Store under inert gas at 2–8 °C | Store at 0-8 °C | [1] |

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Methylsulfonyl)piperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Pivotal Role of 1-(Methylsulfonyl)piperazine Hydrochloride in Drug Discovery: A Technical Overview of its Application and the Mechanisms of its Derivatives

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile molecular scaffolds is fundamental to the discovery of novel therapeutics. 1-(Methylsulfonyl)piperazine hydrochloride, a key chemical intermediate, has emerged as a significant building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of its utility and the mechanisms of action of its prominent derivatives, tailored for researchers, scientists, and professionals in drug development.

While this compound itself is not characterized by a specific pharmacological mechanism of action, its true value lies in its role as a foundational scaffold. The incorporation of the methylsulfonylpiperazine moiety into larger molecules imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for drug efficacy.[1] This guide will delve into the mechanistic pathways of therapeutically relevant molecules derived from this essential precursor.

Physicochemical Properties of the Core Scaffold

A comprehensive understanding of the parent compound is crucial for its strategic application in drug design. The key physicochemical parameters of 1-(Methylsulfonyl)piperazine are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H13ClN2O2S | [2] |

| Molecular Weight | 200.69 g/mol | [2] |

| IUPAC Name | 1-(methylsulfonyl)piperazine;hydrochloride | Chem-Impex |

| CAS Number | 161357-89-7 | ChemBK |

| Appearance | White powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

This compound serves as a crucial starting material in multi-step synthetic pathways. Its piperazine ring offers two nitrogen atoms, one of which is functionalized with a methylsulfonyl group, leaving the other available for reaction. This differential reactivity allows for the controlled addition of various substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

The general synthetic utility can be visualized as a workflow where the core scaffold is elaborated to produce a final, active compound.

Mechanisms of Action of 1-(Methylsulfonyl)piperazine Derivatives

The true pharmacological significance of this compound is realized through the diverse mechanisms of its derivatives. These compounds have been investigated for a range of therapeutic applications, from oncology to infectious diseases.

Anticancer Activity

A significant area of research has been the development of anticancer agents incorporating the 1-(Methylsulfonyl)piperazine scaffold. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Certain derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.

2. Multi-Kinase Inhibition:

Other derivatives have demonstrated inhibitory activity against multiple receptor tyrosine kinases, including VEGFR2 and HER2, in addition to EGFR. This multi-targeted approach can be more effective in overcoming resistance mechanisms and inducing apoptosis in cancer cells.

| Derivative Class | Target Kinase | IC50 (µM) | Reference |

| Pyrazoline-linked | HER2 | 0.253 - 0.496 | [3] |

| Pyrazoline-linked | VEGFR2 | 0.135 - 0.168 | [3] |

Antiviral Activity

Recent research has highlighted the potential of 1-(Methylsulfonyl)piperazine derivatives as antiviral agents. Specifically, they have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

SARS-CoV-2 Mpro Inhibition:

By binding to the active site of Mpro, these compounds block its ability to cleave the viral polyprotein, thereby preventing the formation of functional viral proteins and halting the replication cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 1-(methylsulfonyl)piperazine (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-(Methylsulfonyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile piperazine derivative utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a sulfonyl group, is designed to enhance stability and solubility, crucial attributes for effective drug formulation and delivery.[1] Understanding the solubility of this compound in a range of organic solvents is paramount for its application in medicinal chemistry, enabling the design of efficient synthetic routes, purification strategies, and formulation processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data in various organic solvents is not extensively available in public literature, this document outlines the standardized methodologies for its determination, allowing researchers to generate this critical data in-house.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of this compound in various organic solvents is essential for its effective use in drug development. The following table provides a template for the systematic presentation of such solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available |

| e.g., Methanol | e.g., 25 | Data not available | Data not available |

| e.g., Isopropanol | e.g., 25 | Data not available | Data not available |

| e.g., Acetone | e.g., 25 | Data not available | Data not available |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data not available | Data not available |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data not available | Data not available |

Note: This table is illustrative. Researchers are encouraged to determine the solubility of this compound in relevant solvent systems using the standardized protocols outlined in this guide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2] It is a reliable and robust method that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Vials for sample analysis

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solvent remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed for a sufficient period to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, two common methods can be employed:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve to accurately quantify the concentration in the experimental samples.

-

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 1-(Methylsulfonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Methylsulfonyl)piperazine hydrochloride. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and shelf-life of this compound.

Overview of Chemical Stability

This compound is generally considered a stable compound under standard laboratory conditions.[1][2] However, its stability can be compromised by exposure to specific environmental factors, including moisture, air, and light.[1] The presence of the sulfonyl group and the piperazine ring dictates its chemical reactivity and potential degradation pathways. The hydrochloride salt form is intended to improve solubility and stability compared to the free base.

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. | Minimizes thermal degradation. Some sources recommend <15°C or room temperature.[3][4] |

| Humidity | Store in a dry environment with the container tightly closed.[1][5][6] | The compound is sensitive to moisture and may be hygroscopic.[1] |

| Light | Protect from light.[1] | Prevents potential photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon, nitrogen).[1] | Minimizes oxidative degradation. |

| Container | Use a tightly sealed, light-resistant container. | Prevents exposure to moisture, air, and light. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical nature of the piperazine and sulfonyl functional groups. A logical relationship between environmental factors and potential degradation is illustrated below.

Caption: Factors Influencing Compound Stability.

-

Hydrolytic Degradation: The sulfonyl group is generally stable to hydrolysis. However, under strongly acidic or basic conditions, cleavage of the sulfur-nitrogen bond could potentially occur.

-

Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving the loss of the methylsulfonyl group or fragmentation of the piperazine ring.

-

Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following section outlines a general experimental workflow and a hypothetical protocol for a forced degradation study.

General Experimental Workflow

The development and validation of a stability-indicating method typically follows a structured workflow.

Caption: Stability Testing Workflow.

Hypothetical Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Heat the solutions at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed and validated stability-indicating HPLC method. An example of starting HPLC conditions could be:

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the parent compound (e.g., 210 nm).

-

Column Temperature: 30°C.

-

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Calculate the percentage of degradation of the parent compound.

-

Assess the peak purity of the parent peak to ensure no co-eluting degradation products.

-

Identify and, if possible, characterize any significant degradation products.

-

Incompatible Materials

To prevent degradation and ensure safety, avoid contact of this compound with the following materials:

Conclusion

The stability of this compound is crucial for its effective use in research and drug development. By adhering to the recommended storage conditions of a cool, dry, and dark environment, and by understanding its potential degradation pathways, the integrity of the compound can be maintained. The implementation of robust, stability-indicating analytical methods is essential for monitoring its purity and shelf-life. While specific experimental data on the degradation of this compound is limited in public literature, the principles and protocols outlined in this guide provide a solid foundation for its handling and stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.55276-43-2 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 4. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

The Unseen Engine: A Technical Whitepaper on the Biological Significance of the 1-(Methylsulfonyl)piperazine Hydrochloride Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperazine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. While not possessing intrinsic biological activity, its incorporation into larger molecules has yielded potent and selective drug candidates. This technical guide explores the biological significance of the 1-(methylsulfonyl)piperazine moiety through a detailed examination of L-368,899 , a potent and selective non-peptide oxytocin receptor antagonist. This whitepaper will delve into the mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to L-368,899, showcasing the pivotal role of the 1-(methylsulfonyl)piperazine scaffold in achieving its biological profile.

Introduction: The Role of this compound in Drug Discovery

This compound serves as a versatile synthetic intermediate in the development of novel therapeutics, particularly in the realm of neurological and systemic disorders.[1] The piperazine ring is a common motif in centrally acting agents, and the addition of a methylsulfonyl group can modulate physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions.[2] This scaffold's true potential is realized when it is incorporated into a larger pharmacophore, as exemplified by the oxytocin receptor antagonist, L-368,899.

Case Study: L-368,899 - A Potent Oxytocin Receptor Antagonist

L-368,899 is a non-peptide, orally active antagonist of the oxytocin receptor that was initially investigated for the management of preterm labor.[3] Its biological activity is intrinsically linked to the presence of the 1-(methylsulfonyl)piperazine moiety, which contributes to its high affinity and selectivity for the oxytocin receptor.

Mechanism of Action and Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand oxytocin, primarily couples to Gq/11. This activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway is the physiological response associated with oxytocin, such as uterine muscle contraction.

L-368,899 acts as a competitive antagonist at the oxytocin receptor, binding to the receptor and preventing the conformational changes necessary for the binding of oxytocin and the subsequent initiation of the downstream signaling cascade. By blocking this pathway, L-368,899 effectively inhibits oxytocin-induced physiological responses.

Figure 1. Oxytocin Receptor Signaling Pathway and the Antagonistic Action of L-368,899.

Quantitative Biological Data

The following tables summarize the key quantitative data for L-368,899, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Rat Uterus | 8.9 nM | [2] |

| IC₅₀ | Human Uterus | 26 nM | [2] |

| Kᵢ | Coyote OXTR | 12.38 nM | [1] |

| pA₂ | Isolated Rat Uterus | 8.9 | [3] |

Table 2: Selectivity Profile

| Receptor | Species/Tissue | IC₅₀ / Kᵢ | Selectivity (fold vs. OXTR) | Reference |

| Vasopressin V1a | Human Liver | 510 nM | > 19-fold (vs. human uterus IC₅₀) | [2] |

| Vasopressin V2 | Human Kidney | 960 nM | > 36-fold (vs. human uterus IC₅₀) | [2] |

| Vasopressin V1a | Coyote | 511.6 nM | ~41-fold (vs. coyote OXTR Kᵢ) | [1] |

Table 3: In Vivo Efficacy

| Species | Model | Endpoint | ED₅₀ / AD₅₀ | Reference |

| Rat | Oxytocin-induced uterine contractions (i.v.) | 50% inhibition | 0.35 mg/kg | [3] |

| Rat | Oxytocin-induced uterine contractions (i.d.) | 50% inhibition | 7 mg/kg | [3] |

Table 4: Pharmacokinetic Parameters

| Species | Dose & Route | Bioavailability | t₁/₂ | Reference |

| Rat (female) | 5 mg/kg p.o. | 14% | ~2 hr | [3] |

| Rat (male) | 5 mg/kg p.o. | 18% | ~2 hr | [3] |

| Dog (female) | 5 mg/kg p.o. | 17% | ~2 hr | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of L-368,899.

Synthesis of L-368,899

The synthesis of L-368,899 is a multi-step process that involves the coupling of a bornane-derived backbone with a protected amino acid and the subsequent attachment of the 1-(o-tolyl)piperazine via a sulfonyl linkage. The final deprotection step yields the active compound.

Figure 2. Generalized Synthetic Workflow for L-368,899.

A detailed, step-by-step synthetic protocol can be found in the primary literature.[3]

In Vitro Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

-

Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a Tris-HCl buffer and centrifuged to isolate the membrane fraction containing the oxytocin receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor, L-368,899.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This assay measures the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue.

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Isometric Tension Recording: The uterine strips are connected to an isometric force transducer to record changes in muscle tension.

-

Oxytocin-Induced Contractions: After an equilibration period, a cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of L-368,899 for a predetermined time.

-

Challenge with Oxytocin: A second cumulative concentration-response curve to oxytocin is generated in the presence of L-368,899.

-

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂, a measure of the antagonist's potency.

Conclusion

The case of L-368,899 provides a compelling example of the utility of the this compound scaffold in drug discovery. While inert on its own, its incorporation into a larger molecular framework can lead to the development of highly potent and selective pharmacological agents. The methylsulfonylpiperazine moiety in L-368,899 is critical for its high-affinity interaction with the oxytocin receptor, demonstrating the power of this building block in fine-tuning the biological activity of a drug candidate. This technical guide serves to highlight the importance of such scaffolds for medicinal chemists and drug development professionals in the rational design of new and effective therapeutics. Further exploration of derivatives based on this privileged structure holds promise for the discovery of novel treatments for a range of diseases.

References

role of the methylsulfonyl group in piperazine compounds

An In-depth Technical Guide on the Role of the Methylsulfonyl Group in Piperazine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4][5][6] Its versatile structure allows for extensive modification to fine-tune pharmacological activity.[2][3][4] This guide focuses on the strategic incorporation of the methylsulfonyl (-SO2CH3) group onto the piperazine core. This functional group is not a mere addition but a critical modulator of a compound's physicochemical properties, biological activity, and pharmacokinetic profile. The sulfonyl group, particularly the methylsulfonyl variant, can enhance metabolic stability, improve lipophilicity, and facilitate crucial interactions with biological targets.[7] This document provides a comprehensive overview of the synthesis, properties, and diverse biological roles of methylsulfonyl piperazine compounds, supported by experimental data and protocols to aid in future drug discovery and development endeavors.

Synthesis of Methylsulfonyl Piperazine Derivatives

The synthesis of N-methylsulfonyl piperazine compounds is typically straightforward, primarily involving the reaction of piperazine or its derivatives with methanesulfonyl chloride.

General Synthetic Workflow

The fundamental approach involves the sulfonylation of a nitrogen atom on the piperazine ring. This can be achieved on the parent piperazine, which can then be further functionalized, or on a piperazine already bearing a substituent at the other nitrogen.

Caption: Generalized synthetic workflow for N-sulfonylation of piperazines.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Methylsulfonyl)piperazine [8]

This protocol describes the synthesis from a Boc-protected precursor.

-

Reaction Setup: A mixture of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) and trifluoroacetic acid (TFA, 0.86 g, 7.58 mmol) in dichloromethane (CH2Cl2, 10 mL) is prepared in a suitable reaction vessel.

-

Reaction Execution: The mixture is stirred for 2 hours at room temperature.

-

Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.

-

Product: The process affords 1-(methylsulfonyl)piperazine as a yellow oil.

-

Yield: 0.5 g (80.52% yield).

-

Characterization: The product is characterized by 1H NMR (400 MHz, CD3OD): δ 3.50-3.47 (m, 4H), 3.33-3.28 (m, 4H), 2.92 (s, 3H); and ESI-MS m/z: 165 ([M + H]+).[8]

Protocol 2.2.2: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine [9]

This protocol details the synthesis of a more complex derivative.

-

Reaction Setup: A solution of trimetazidine (1 mmol) is prepared in dichloromethane.

-

Reagent Addition: Methanesulfonyl chloride (1 mmol) is added to the solution.

-

Reaction Execution: The reagents are combined and allowed to react at room temperature.

-

Purification: No additional purification steps are carried out.

-

Product: 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is obtained as a white solid.

-

Yield: 93%

-

Characterization: The product is characterized by its melting point (125–127 °C) and 1H NMR (400 MHz, DMSO) δ 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J = 5.0 Hz, 4H).[9]

Physicochemical Properties of 1-(Methylsulfonyl)piperazine

The introduction of the methylsulfonyl group significantly alters the physicochemical profile of the piperazine ring. The parent compound, 1-(methylsulfonyl)piperazine, serves as a baseline for understanding these changes.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12N2O2S | [10][11] |

| Molecular Weight | 164.23 g/mol | [8][10][11] |

| Melting Point | 99 °C | [8][11] |

| Boiling Point | 280.6 ± 50.0 °C at 760 mmHg | [11] |

| Water Solubility | Slightly soluble | [8] |

| pKa | 7.78 ± 0.10 (Predicted) | [8] |

| LogP | -0.67 to -1.1 | [10][11] |

The methylsulfonyl group is a strong electron-withdrawing group, which reduces the basicity of the adjacent nitrogen atom compared to an unsubstituted piperazine (pKb ~4.19).[12] Its polar nature contributes to a low LogP value, suggesting hydrophilicity, although overall water solubility remains slight.[8] This balance of properties is often desirable in drug design.

The Multifaceted Role in Drug Design and Biological Activity

The methylsulfonyl group is a versatile tool in drug design, influencing everything from pharmacokinetics to target engagement.[7]

Caption: Key roles of the methylsulfonyl group in drug design.

Modulation of ADME Properties

The sulfonyl group is generally resistant to metabolic degradation, which can enhance the metabolic stability of the parent molecule.[7] This is a significant advantage in drug design, as it can lead to improved bioavailability and a longer half-life. The polarity of the methylsulfonyl group can also be tailored to achieve a balance between aqueous solubility and membrane permeability, which is critical for oral absorption and distribution throughout the body.[4]

Structure-Activity Relationships (SAR) and Target Engagement

The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the methylsulfonyl piperazine moiety to form strong and specific interactions with amino acid residues in the binding pockets of target proteins like enzymes and receptors.[7] This directional interaction is often a key determinant of a compound's potency and selectivity.

Therapeutic Applications

The strategic use of the methylsulfonyl piperazine scaffold has led to the discovery of compounds with a wide range of biological activities.[1]

4.3.1 Anticancer Activity

A study on methanesulfonyl-piperazine-based dithiocarbamates revealed significant antiproliferative activity against lung carcinoma cells.[13] The presence of the methylsulfonyl piperazine core was crucial for the observed effects. The substitution pattern on the appended aryl ring was found to modulate the potency.[13]

| Compound | Aryl Substituent | Cell Viability (%) ± SD (at 100 µg/mL) |

| 5b | 2-Chlorophenyl | 25.11 ± 2.49 |

| 5i | 2,4-Dimethylphenyl | 25.31 ± 3.62 |

| 5h | 2,5-Dimethoxyphenyl | 40.25 ± 3.34 |

| 5f | 4-Fluorophenyl | 41.01 ± 3.73 |

| 5g | 4-Methoxyphenyl | 43.36 ± 4.42 |

| 5j | 3,4-Dimethylphenyl | 47.94 ± 1.57 |

| 5a | Phenyl | 53.33 ± 4.29 |

| 5c | 4-Chlorophenyl | 57.29 ± 5.54 |

| 5d | 3,4-Dichlorophenyl | 61.11 ± 5.92 |

| 5e | 4-Bromophenyl | 68.94 ± 6.64 |

(Data summarized from Reference[13])

4.3.2 Antimicrobial Activity

Sulfonylpiperazine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[7][14] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[7] Their efficacy against drug-resistant strains makes them promising leads for new anti-infective agents.[7]

4.3.3 G-Protein-Coupled Receptor (GPCR) Modulation

The methylsulfonyl piperazine moiety has been incorporated into ligands for GPCRs, a major class of drug targets.

-

GPR119 Agonists: A series of pyrimidine derivatives containing a methylsulfonyl group were developed as potent GPR119 agonists.[15] The lead compound, 9i, not only showed high agonistic activity but also improved glucose tolerance, promoted insulin secretion, and reduced body weight in a diet-induced obesity mouse model, highlighting its potential for treating type 2 diabetes and obesity.[15]

-

GPR84 Antagonists: In a series of 1,2,4-triazine antagonists for GPR84, a receptor implicated in inflammatory diseases, a methylsulfonylphenyl group was explored as a key substituent.[16]

Caption: Simplified GPR119 signaling pathway activated by a methylsulfonyl piperazine agonist.

Advanced Experimental Protocol: GPCR Antagonist Binding Assay

To assess the interaction of methylsulfonyl piperazine compounds with GPCR targets, functional assays like the [35S]GTPγS binding assay are employed. This protocol is adapted from a study on GPR84 antagonists.[16]

Protocol 5.1: [35S]GTPγS Binding Assay for GPR84

-

Membrane Preparation: Prepare cell membrane preparations from a cell line stably expressing the human GPR84 receptor.

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM HEPES, 5 mM MgCl2, 160 mM NaCl, 1 µM GDP, and 0.05% fatty acid-free bovine serum albumin, adjusted to pH 7.5.

-

Antagonist Pre-incubation: In a 96-well plate, add the test antagonist compounds (e.g., methylsulfonyl piperazine derivatives) at various concentrations to the membrane preparations in the assay buffer. Incubate for 15 minutes at room temperature.

-

Agonist Stimulation: Add a known GPR84 agonist to the wells to stimulate the receptor.

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS (final concentration of ~50 nCi per tube).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature to allow for [35S]GTPγS binding to the Gα subunit upon receptor activation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [35S]GTPγS binding. Calculate IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The methylsulfonyl group is a powerful and versatile functional group in the design of novel piperazine-based therapeutic agents. Its ability to confer metabolic stability, modulate physicochemical properties, and serve as a potent hydrogen bond acceptor makes it an invaluable component of the medicinal chemist's toolkit.[7] The successful application of the methylsulfonyl piperazine scaffold in developing compounds with anticancer, antimicrobial, and GPCR-modulating activities underscores its broad therapeutic potential.[7][13][15]

Future research should continue to explore the vast chemical space afforded by this scaffold. Investigations into novel derivatives, elucidation of their mechanisms of action through advanced structural and computational biology, and comprehensive pharmacokinetic and pharmacodynamic profiling will be essential. The continued development of compounds based on the methylsulfonyl piperazine core promises to deliver next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 12. Piperazine [medbox.iiab.me]

- 13. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperazine hydrochloride is a versatile heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. Its unique physicochemical properties, conferred by the piperazine ring and the methylsulfonyl group, have positioned it as a valuable scaffold in the design and synthesis of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its synthesis, characterization, and role in drug development. Detailed experimental protocols and a summary of its quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast number of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a methylsulfonyl group at the 1-position of the piperazine ring modulates its basicity and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties of the parent molecule.[3] this compound, the salt form of this substituted piperazine, offers enhanced stability and aqueous solubility, making it an attractive intermediate for pharmaceutical development.[3] This guide delves into the historical context of piperazine sulfonamides and traces the emergence of this compound as a key player in the synthesis of novel therapeutics, particularly in the areas of neurological disorders and inflammatory conditions.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. The available data from various sources are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃ClN₂O₂S | [5] |

| Molecular Weight | 200.69 g/mol | [5] |

| CAS Number | 55276-43-2 (for free base) | [6] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Not consistently reported for the hydrochloride salt. | |

| Boiling Point | Not available for the hydrochloride salt. | |

| Solubility | Soluble in water. | [3] |

| pKa | Not available for the hydrochloride salt. |

Note: Some properties are for the free base, 1-(Methylsulfonyl)piperazine, as data for the hydrochloride salt is limited.

Discovery and History

The precise date and the specific researchers who first synthesized and characterized this compound are not prominently documented in readily available literature. Its emergence is intrinsically linked to the broader exploration of piperazine derivatives in medicinal chemistry. The historical development of piperazine-based pharmaceuticals dates back to the mid-20th century, with their initial applications as anthelmintic agents.[7]

The synthesis of N-substituted piperazines, including sulfonamide derivatives, gained significant traction as researchers sought to modulate the pharmacological activity of the piperazine scaffold for various therapeutic targets.[8][9] While early research in the mid-20th century described the synthesis of various aryl and alkylsulfonyl piperazines, the specific focus on the simple 1-(methylsulfonyl) derivative likely arose from systematic structure-activity relationship (SAR) studies. These studies aimed to understand the impact of different substituents on the piperazine ring on biological activity.

The use of this compound as a building block in drug discovery appears to have become more prevalent in the late 20th and early 21st centuries, coinciding with the increased demand for novel chemical entities with favorable drug-like properties. Its commercial availability from various chemical suppliers further facilitated its widespread use in both academic and industrial research.[3]

Synthesis and Characterization